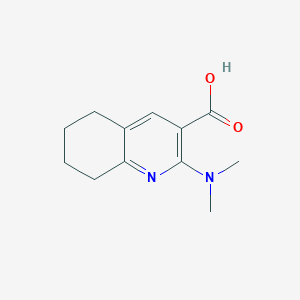2-(Dimethylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylic acid
CAS No.:
Cat. No.: VC18251060
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H16N2O2 |
|---|---|
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | 2-(dimethylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H16N2O2/c1-14(2)11-9(12(15)16)7-8-5-3-4-6-10(8)13-11/h7H,3-6H2,1-2H3,(H,15,16) |
| Standard InChI Key | KVQZZDUHXGEMBE-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=C(C=C2CCCCC2=N1)C(=O)O |
Introduction
Structural Characteristics and Molecular Design
The core structure of 2-(dimethylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylic acid consists of a partially saturated quinoline ring system fused with a cyclohexene moiety. The dimethylamino group at position 2 introduces a strong electron-donating effect, which may enhance intermolecular interactions such as hydrogen bonding or electrostatic interactions in biological systems . The carboxylic acid at position 3 contributes to solubility in polar solvents and enables salt formation, a feature critical for pharmacokinetic optimization .
Comparative analysis with structurally similar compounds, such as 2-phenyl-quinoline-4-carboxylic acid derivatives and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid , reveals that substitution patterns profoundly influence bioactivity. For instance, the presence of a dimethylamino group instead of a phenyl or methoxy group may alter lipophilicity (LogP) and membrane permeability, factors directly correlated with antibacterial and antioxidant efficacy .
Synthetic Methodologies and Reaction Optimization
Core Ring Construction
The synthesis of tetrahydroquinoline derivatives typically employs cyclization strategies. The Doebner reaction, which condenses aniline derivatives with aldehydes and ketones in the presence of acid catalysts, has been widely used to construct quinoline cores . For example, 2-(2-nitrophenyl)-quinoline-4-carboxylic acid was synthesized via a Doebner reaction using aniline, 2-nitrobenzaldehyde, and pyruvic acid . Adapting this method, the tetrahydroquinoline core could be accessed by substituting cyclohexenone derivatives for pyruvic acid and incorporating dimethylamine at the appropriate stage.
Functionalization Strategies
Introducing the dimethylamino group at position 2 may involve nucleophilic substitution or reductive amination. In the synthesis of 6,7-dimethoxy-tetrahydroisoquinoline derivatives, the Petasis reaction enabled the incorporation of chiral amines into the heterocyclic framework . Similarly, reacting a halogenated tetrahydroquinoline precursor with dimethylamine under basic conditions could yield the desired dimethylamino substituent.
The carboxylic acid at position 3 is likely introduced via hydrolysis of a nitrile or ester group. For instance, in the synthesis of 2-aryl-7,7-dimethyl-5-oxo-tetrahydroquinoline-4-carboxylic acids, cyclocondensation of 4-aroyl-2,4-dioxobutane acids with 3-amino-5,5-dimethylcyclohex-2-enone provided direct access to the carboxylic acid functionality .
Physicochemical Properties and Computational Predictions
Computational models using software such as ACDLabs/ChemSketch predict key properties for 2-(dimethylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylic acid. Based on analogs , its LogP is estimated to range between 1.5 and 2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration. The pKa of the carboxylic acid group is projected to be ~4.5, ensuring ionization at physiological pH and enhancing aqueous solubility .
Table 1: Predicted Physicochemical Properties of 2-(Dimethylamino)-5,6,7,8-Tetrahydroquinoline-3-Carboxylic Acid
Biological Activity and Mechanism of Action
Antioxidant Activity
Tetrahydroquinoline derivatives with electron-donating substituents, such as methoxy or amino groups, demonstrate radical-scavenging capabilities in oxidative stress models . In a study using E. coli "Ecolume" cells, 2-aryl-7,7-dimethyl-5-oxo-tetrahydroquinoline-4-carboxylic acids exceeded the antioxidant activity of trolox, a vitamin E analog . The dimethylamino group in the target compound may similarly stabilize free radicals through resonance effects, while the carboxylic acid could enhance cellular uptake via proton-coupled transporters .
Challenges and Future Directions
Current limitations in the study of 2-(dimethylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylic acid include the absence of direct synthetic protocols and bioactivity data. Future research should prioritize:
-
Synthesis Optimization: Developing a scalable route using Doebner or Petasis reactions .
-
In Vitro Testing: Evaluating antibacterial efficacy against ESKAPE pathogens and antioxidant capacity in cell-free assays .
-
Structure-Activity Relationships: Systematically modifying substituents to elucidate contributions of the dimethylamino and carboxylic acid groups to bioactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume